2-(Chloromethyl)-6-methylpyridine
Overview
Description
2-(Chloromethyl)-6-methylpyridine is a chemical compound used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Synthesis Analysis
The synthesis of 2-chloro-5-chloromethyl pyridine involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5. The temperature is elevated to 80-100 DEG C while stirring. After stopping the nitrogen, chlorine is let in and the temperature is further elevated for a reaction .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . More detailed information about the chemical reactions involving this compound was not found in the search results.Scientific Research Applications
Synthesis and Chemical Intermediates
2-(Chloromethyl)-6-methylpyridine serves as an intermediate in various chemical syntheses. It is utilized in the preparation of complex compounds like 2-Chloro-6-(trichloromethyl)pyridine, which is synthesized by chlorinating 2-methylpyridine hydrochloride with Cl2, using a mixture of triethanolamine and benzoylperoxide as a catalyst (Huang Xiao-shan, 2009). Another example includes the synthesis of 2-Amino-6-bromopyridine and its derivatives, which are vital pharmaceutical and chemical intermediates, prepared from 2-amino6-methylpyridine through a series of chemical reactions (Xu Liang, 2010).
Catalytic Applications
The compound is used in catalytic applications, particularly in the formation of coordination compounds involving oligopyridine ligands like 2,2′:6′,2′′‐terpyridine. These compounds have diverse applications, including in materials science, biomedicinal chemistry, and organometallic catalysis. They are used in processes ranging from artificial photosynthesis to biochemical and organic transformations (A. Winter, G. Newkome, U. Schubert, 2011).
Pharmaceutical and Agrochemical Research
This compound is a key component in the development of pharmaceuticals and agrochemicals. It acts as an important intermediate in various medicinal and pesticide formulations. For instance, its derivative, 2-Chloro-5-trichloromethylpyridine, has been separated and purified for use in these industries (Su Li, 2005).
Material Science
The compound's derivatives are also explored in materials science. For example, its coordination with transition metals forms complexes used in photovoltaics and other material science applications, highlighting its versatility in various scientific fields (A. Winter, G. Newkome, U. Schubert, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYGHGKTNHYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275746 | |
Record name | 2-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-29-4 | |
Record name | 2-(Chloromethyl)-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3099-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Chloromethyl)-6-methylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?
A1: this compound (2) is a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine (6). The research paper outlines a synthetic route where this compound, obtained as a mixture alongside 4-chloro-2,6-dimethylpyridine (3) from the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (1), is ultimately separated and not used in the final steps. The desired product (6) is achieved by reacting the separated 4-chloro-2,6-dimethylpyridine (3) with trimethylstannyl sodium. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.